1-(benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide
Overview
Description
1-(Benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a pyrrolidine ring, which is further substituted with a cyclopropyl group and a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-1-(phenylsulfonyl)prolinamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .
Mode of Action
N-cyclopropyl-1-(phenylsulfonyl)prolinamide acts as an inhibitor of the NLRP3 inflammasome . Activation of the NLRP3 inflammasome is known to be controlled by activation of two-step signal, the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by activation of transcriptional factor NF-κB, resulting in upregulation of NLPR3 and pro-IL-1β . N-cyclopropyl-1-(phenylsulfonyl)prolinamide inhibits this process, thereby reducing the production of proinflammatory factors.
Biochemical Pathways
The compound affects the biochemical pathway involving the NLRP3 inflammasome and the NF-κB signaling pathway . By inhibiting the activation of the NLRP3 inflammasome, it reduces the production of proinflammatory factors such as IL-1β, TNF-α, iNOS, COX-2, and IL-6 . These factors contribute to neuronal cell death and injuries .
Result of Action
The inhibition of the NLRP3 inflammasome by N-cyclopropyl-1-(phenylsulfonyl)prolinamide leads to a decrease in the production of proinflammatory factors . This can potentially reduce inflammation and neuronal cell death, thereby mitigating the progression of neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-1-(phenylsulfonyl)prolinamide has been found to play a role in biochemical reactions, particularly in the cross-aldol reaction . It has been shown to promote high stereoselectivity in this reaction .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-cyclopropyl-1-(phenylsulfonyl)prolinamide is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopropyl-1-(phenylsulfonyl)prolinamide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N-cyclopropyl-1-(phenylsulfonyl)prolinamide can vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
N-cyclopropyl-1-(phenylsulfonyl)prolinamide is involved in certain metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide typically involves the reaction of benzenesulfonyl chloride with N-cyclopropylpyrrolidine-2-carboxamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinic acids or thiols.
Substitution: The benzenesulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used in the presence of a base.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfinic acid or thiol derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonamides.
N-cyclopropylpyrrolidine-2-carboxamide: The parent compound without the benzenesulfonyl group.
Sulfonamides: A class of compounds with similar structural features and biological activities.
Uniqueness
1-(Benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide is unique due to the combination of the benzenesulfonyl group with the cyclopropyl-substituted pyrrolidine ring. This structural arrangement imparts specific chemical and biological properties that differentiate it from other sulfonamides and related compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-cyclopropylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(15-11-8-9-11)13-7-4-10-16(13)20(18,19)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGRDNRIPMCECV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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